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molecular formula C17H17NO3 B4848908 ETHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE

ETHYL 2-({[1,1'-BIPHENYL]-4-YL}FORMAMIDO)ACETATE

Cat. No. B4848908
M. Wt: 283.32 g/mol
InChI Key: UTMDHQKHULRXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129376B2

Procedure details

To a stirred solution of biphenyl-4-carboxylic acid (10 g, 0.05044 mole) in DMF (50 mL), was added DIPEA (22.82 g, 0.176 mol), HOBt (7.496 g, 0.0554 mol) and EDCI.HCl (17.4 g, 0.09 mol) at ambient temperature. After 2 minutes glycine ethyl ester hydrochloride (8.45 g, 0.06 mol) was added and the resulting mixture was stirred overnight. The reaction mixture was diluted with cold water and the resulting precipitate was isolated by filtration and dried to afford 14.26 g (99.8%) of [(biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester. 1H NMR (DMSO-d6): δ9.0 (t, 1H), 8.0-7.9 (d, 2H), 7.84-7.7 (dd, 4H), 7.5 (t, 2H), 7.46-7.36 (m, 1H), 4.2-4.1 (q, 2H), 4.0 (d, 2H), 1.25 (t, 3H). To a stirred solution of [(biphenyl-4-carbonyl)-amino]-acetic acid ethyl ester (14.26 g, 0.05 mol) in a mixture of THF (60 mL), methanol (60 mL) and H2O (30 mL) was added LiOH.H2O (12.68 g, 0.3023 mol) and the resulting mixture was stirred at ambient temperature for 1 hour. The volatiles were then evaporated and the residue was acidified with 10% aqueous HCl solution. The resulting precipitate was isolated by filtration washed with water followed by hexane and dried to afford 12.8 g (99%) of [(biphenyl-4-carbonyl)-amino]-acetic acid. 1H NMR (DMSO-d6): δ 8.0-7.85 (m, 3H), 7.8-7.7 (m, 4H), 7.55-7.45 (t, 2H), 7.45-7.35 (t, 1H), 3.5 (d, 2H).
Quantity
14.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
12.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:21])[CH2:5][NH:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:11][CH:10]=1)=[O:8])C.CO.O.O[Li].O>C1COCC1>[C:12]1([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:13]=[CH:14][C:9]([C:7]([NH:6][CH2:5][C:4]([OH:21])=[O:3])=[O:8])=[CH:10][CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
14.26 g
Type
reactant
Smiles
C(C)OC(CNC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)=O
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
LiOH.H2O
Quantity
12.68 g
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were then evaporated
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C(=O)NCC(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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